molecular formula C44H27Br3N4O B15126511 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol

4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol

Cat. No.: B15126511
M. Wt: 867.4 g/mol
InChI Key: MSDLEIPMURZRMJ-UHFFFAOYSA-N
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Description

4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H27Br3N4O and a molecular weight of 867.42 g/mol . This compound belongs to the class of porphyrins, which are macrocyclic compounds known for their extensive applications in various fields such as chemistry, biology, and medicine. The presence of bromophenyl groups in its structure enhances its reactivity and potential for functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreThe final step involves the attachment of the phenol group to the porphyrin ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrins .

Scientific Research Applications

4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol involves its interaction with molecular targets through its porphyrin core. The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable for research in catalysis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is unique due to the presence of both bromophenyl and phenol groups, which enhance its versatility in chemical modifications and applications. The bromophenyl groups provide sites for further functionalization, while the phenol group can participate in hydrogen bonding and other interactions, making it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C44H27Br3N4O

Molecular Weight

867.4 g/mol

IUPAC Name

4-[10,15,20-tris(4-bromophenyl)-21,23-dihydroporphyrin-5-yl]phenol

InChI

InChI=1S/C44H27Br3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H

InChI Key

MSDLEIPMURZRMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)O

Origin of Product

United States

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